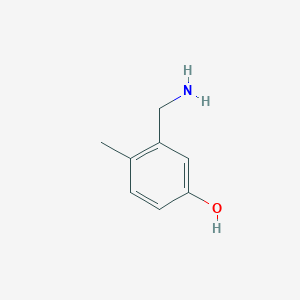

3-(Aminomethyl)-4-methylphenol

Description

This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrophilic -NH2 group and moderate volatility influenced by the methyl substituent.

Properties

IUPAC Name |

3-(aminomethyl)-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYCJSRDSOEHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with formaldehyde and subsequent reduction of the resulting intermediate. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(Aminomethyl)-4-methylphenol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminomethyl group can participate in nucleophilic reactions, modifying the structure and function of biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Aminomethyl)-4-methylphenol with key analogs based on substituent position, functional groups, and reported properties.

Positional Isomers: 2-(Aminomethyl)phenol

- Structure: Aminomethyl group at C2, hydroxyl at C1.

- Properties: Toxicity: Causes severe skin burns and eye damage (similar hazards expected for this compound due to the reactive -NH2 group) . Applications: Used in laboratory chemical synthesis; its meta-substituted counterpart may exhibit distinct reactivity in coordination chemistry (e.g., ligand synthesis for metal catalysts) .

- Key Difference : The C2-substituted isomer may have lower steric hindrance than the C3-substituted target compound, affecting binding efficiency in catalytic systems.

4-Methylphenol (p-Cresol)

- Structure : Methyl group at C4, hydroxyl at C1.

- Properties: Reactivity: Undergoes hydrodeoxygenation (HDO) over Mo-based catalysts to produce toluene, with activity trends dependent on catalyst electron density . Applications: A component of mosquito attractant blends (e.g., with 4-ethylphenol and indole) .

3-[(4-Methylphenyl)amino]phenol

- Structure: Anilino group (-NH-C6H4-CH3) at C3, hydroxyl at C1.

- Properties :

- Key Difference: The anilino substituent introduces aromatic π-π interactions, whereas the aminomethyl group in this compound facilitates chelation with metal ions .

4-(Aminomethyl)-2-methoxyphenol Hydrochloride

- Structure: Aminomethyl at C4, methoxy at C2, hydroxyl at C1.

- Properties: Solubility: Hydrochloride salt form enhances water solubility compared to the free base form of this compound . Applications: Used in biomedical research (e.g., vanillylamine derivatives) .

- Key Difference: Methoxy substitution at C2 alters electronic distribution, reducing phenolic acidity compared to the target compound.

Comparative Data Table

Biological Activity

3-(Aminomethyl)-4-methylphenol, also known as 3-Amino-4-methylphenol, is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is , and it features an amino group and a methyl group attached to a phenolic ring. This structural arrangement contributes to its unique properties, including its role as a non-ionic organic buffering agent in biological applications, particularly in cell culture environments where pH stability is crucial.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Some studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Cell Culture Applications : Its buffering capabilities are particularly valuable in maintaining optimal pH levels in laboratory settings, which is essential for cell viability and function.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-(Aminomethyl)-3-methylphenol | C8H12ClN | Similar structure; used primarily for similar applications. |

| 3-Amino-4-methylphenol | C7H9NO | Lacks the hydrochloride salt; used in dye synthesis. |

| 4-Amino-3-methylphenol | C7H9NO | Different positioning of amino group; potential use in pharmaceuticals. |

This table highlights the structural similarities and differences that may influence their respective biological activities and applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of phenolic compounds, including this compound, exhibited significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

- Cell Viability Studies : In vitro studies have shown that the compound can maintain cell viability under controlled pH conditions, indicating its utility as a buffering agent in cell cultures.

Future Directions

Further research is essential to fully understand the biological activity and potential therapeutic applications of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level could reveal new therapeutic targets.

- Expanded Biological Testing : Evaluating the compound's efficacy across different biological systems will help assess its broader applicability.

- Safety Assessments : Comprehensive studies on toxicity and safety profiles are crucial before considering clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Aminomethyl)-4-methylphenol, and what analytical techniques are used for characterization?

- Synthetic Routes : this compound is typically synthesized via reductive amination of 4-methylsalicylaldehyde using ammonia or amine derivatives. Intermediate steps may involve protecting group strategies (e.g., Boc or Fmoc) to stabilize reactive sites during synthesis .

- Characterization : Key techniques include:

- NMR Spectroscopy (¹H/¹³C) to confirm substitution patterns and amine functionality.

- HPLC for purity assessment, particularly when isolating intermediates.

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.

- FT-IR to identify characteristic absorption bands (e.g., -NH₂ stretching at ~3300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol. Avoid flushing into drains or waterways .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vivo screening and in silico predictions for psychoactive properties of aminomethylphenol derivatives?

- Methodology :

Retrospective Analysis : Use tools like PASS Online to predict biological activity spectra and compare them with in vivo behavioral assays (e.g., forced swim tests for antidepressant activity).

Data Validation : Cross-check computational predictions with dose-response curves from animal models. Adjust parameters like lipophilicity (logP) or hydrogen-bond donor counts to refine predictive models.

Mechanistic Insights : Investigate metabolite formation (e.g., via LC-MS) to identify bioactive species not accounted for in in silico models .

Q. What experimental design strategies are effective in optimizing photocatalytic degradation of 4-methylphenol derivatives?

- Design Framework :

- Central Composite Design (CCD) : Vary parameters like catalyst concentration, pH, and UV intensity in a factorial matrix to identify synergistic effects .

- Response Surface Methodology (RSM) : Use regression models (e.g., Eqs 4–5 in ) to quantify interactions between variables. For example, higher catalyst loads (TiO₂) and acidic pH enhance degradation efficiency of 4-methylphenol by ~20% under UV irradiation .

- Validation : Confirm degradation pathways via LC-MS/MS to detect intermediate byproducts (e.g., quinone derivatives) .

Q. How can multivariate regression models be applied to analyze the photodegradation efficiency of this compound under varying conditions?

- Model Development :

- ANOVA Analysis : Identify significant factors (e.g., pH, catalyst type) using p-values (<0.05) and F-statistics from software like STATISTICA .

- Coefficient Interpretation : Negative quadratic terms (e.g., −15.370*x₃² in Eq 4) indicate non-linear saturation effects at extreme parameter values .

- Optimization : Apply desirability functions to balance trade-offs (e.g., maximizing degradation while minimizing energy consumption). For example, a pH of 5.5 and 0.5 g/L TiO₂ achieve >90% degradation within 2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.